molecular formula C11H9NO2S2 B4743315 5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B4743315
M. Wt: 251.3 g/mol
InChI Key: CBGGTDPBXNOALJ-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, a hydroxyl group, and a methylene bridge. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3-hydroxybenzaldehyde with 3-methyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis process would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thioxo group can be reduced to a thiol.

    Substitution: The methylene bridge can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, altering their permeability and affecting cellular functions. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a thiazolone ring, a hydroxyl group, and a methylene bridge, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.

Properties

IUPAC Name

(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-12-10(14)9(16-11(12)15)6-7-3-2-4-8(13)5-7/h2-6,13H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGGTDPBXNOALJ-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=CC=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
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5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
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5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
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5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
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5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
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5-[(3-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

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